
1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-amine
Übersicht
Beschreibung
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The “1-(2-aminoethyl)” and “3-cyclopropyl” parts suggest that it has an aminoethyl group and a cyclopropyl group attached to the pyrazole ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds have been studied for their properties, such as their density, viscosity, and diffusivity .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Pyrazole derivatives, including those structurally related to "1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-amine," have been extensively studied for their reactivity and synthetic applications. For instance, pyrazole blue, a related compound, has been shown to undergo addition and cycloaddition reactions, highlighting its utility in synthesizing a variety of adducts and cyclic compounds. These reactions are facilitated by its interaction with amines, phenols, and other reagents, demonstrating the versatility of pyrazole derivatives in organic synthesis (Aly, Younes, Atta, & Metwally, 1997).
Application in Drug Discovery and Medicinal Chemistry
Pyrazole derivatives are also notable for their potential in drug discovery, particularly as anticancer agents. A study synthesized a series of 1,3,5-triazine-containing 2-pyrazoline derivatives, demonstrating their significant anticancer activity against various human tumor cell lines. This research underscores the importance of pyrazole scaffolds in developing new therapeutic agents (Moreno, Quiroga, Abonía, Ramírez-Prada, & Insuasty, 2018).
Applications in Polymer Science
Furthermore, pyrazole derivatives have been employed in polymer science, illustrating their role in creating modified polymers with enhanced properties. For example, radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified using a variety of amine compounds, including pyrazole derivatives, to improve their swelling properties and thermal stability, indicating potential medical applications (Aly & El-Mohdy, 2015).
Environmental and Green Chemistry
In the context of environmental and green chemistry, pyrazole derivatives have facilitated the development of eco-friendly synthesis methods. A notable example includes the microwave-assisted preparation of 1-aryl-1H-pyrazole-5-amines, utilizing water as a solvent, which highlights an efficient and environmentally benign approach to synthesizing this class of compounds (Law, Manjunath, Schioldager, & Eagon, 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future directions would depend on the potential applications of the compound. For example, polymers containing 2-methacryloyloxyethyl phosphorylcholine (MPC), which has a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane, have shown potential for use in biodevices .
Eigenschaften
IUPAC Name |
2-(2-aminoethyl)-5-cyclopropylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c9-3-4-12-8(10)5-7(11-12)6-1-2-6/h5-6H,1-4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCHFBSESSCNJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)N)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




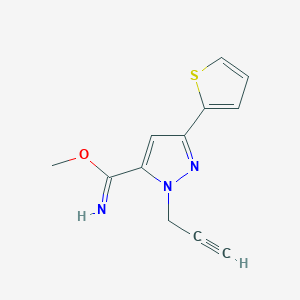

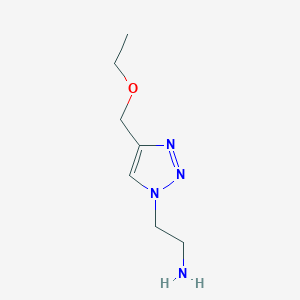


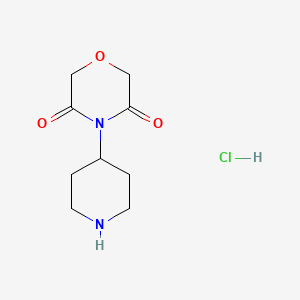
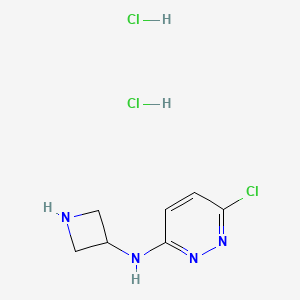
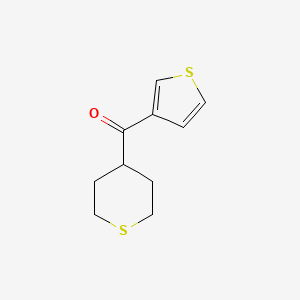
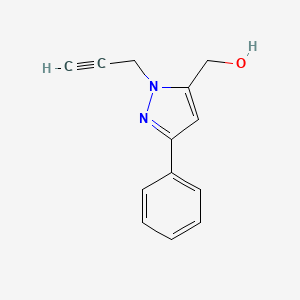

![trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-ol](/img/structure/B1492754.png)
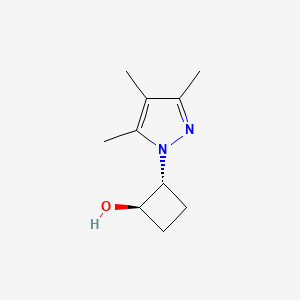
![trans-2-[(2-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B1492756.png)